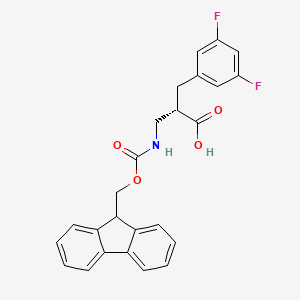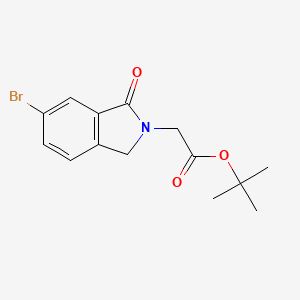
2,6-dichloro-3-(iodomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-(iodomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2IN It is a derivative of pyridine, where the 2nd and 6th positions are substituted with chlorine atoms, and the 3rd position is substituted with an iodomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-(iodomethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3-(iodomethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,6-dichloro-3-methylpyridine.
Applications De Recherche Scientifique
2,6-Dichloro-3-(iodomethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-3-(iodomethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-3-(iodomethyl)pyridine, used in the production of pharmaceuticals and agrochemicals.
2,6-Dichloro-3-iodopyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
3-(Iodomethyl)pyridine: Lacks the chlorine substituents, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodomethyl groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
58596-60-4 |
|---|---|
Formule moléculaire |
C6H4Cl2IN |
Poids moléculaire |
287.91 g/mol |
Nom IUPAC |
2,6-dichloro-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
Clé InChI |
HREHBEHNBJJMHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CI)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)







![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)

![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
